molecular formula C22H22FN3O2 B2395449 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251549-00-4

2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2395449
CAS No.: 1251549-00-4
M. Wt: 379.435
InChI Key: GGYZZRZSAKUBJQ-UHFFFAOYSA-N
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Description

2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a sophisticated small molecule belonging to the 1,6-naphthyridine family, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry for their versatility in interacting with diverse biological receptors . This compound features a benzo-fused 1,6-naphthyridin-10-one core, a fluorinated aromatic system, and a critical C3-C4 single bond within its dihydropyridone ring, a structural feature that can influence its conformational flexibility and binding properties compared to its unsaturated analogs . The molecule is further functionalized with an N-(4-methylbenzyl)acetamide side chain, which can be instrumental in modulating its physicochemical properties and enhancing target binding affinity. The 1,6-naphthyridin-2(1H)-one scaffold upon which this molecule is built is a well-established structure in drug discovery, with over 17,000 related compounds documented in scientific literature and patents, underscoring its significant research value . These core structures are frequently investigated for their potential to treat a range of diseases, often acting as inhibitors for key protein targets such as tyrosine kinases, including breakpoint-cluster-region protein (BCR) kinase and discoidin domain-containing receptor 2 (DDR2) . Furthermore, structurally similar naphthyridine derivatives have demonstrated potent activity in inhibiting nuclear receptors like RORγ, which plays a critical role in regulating immune responses and is a therapeutic target for autoimmune diseases . The specific substitution pattern of this compound—including the fluorine atom at the 8-position and the acetamide moiety at the 2-position—is designed to optimize its interaction with such biological targets, potentially leading to high potency and selectivity in research applications. This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-14-2-4-15(5-3-14)11-24-21(27)13-26-9-8-20-18(12-26)22(28)17-10-16(23)6-7-19(17)25-20/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYZZRZSAKUBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a member of the naphthyridine family and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22FN3O3
  • Molecular Weight : 395.434 g/mol
  • CAS Number : 1226437-71-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluoro group enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways relevant to various diseases.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMIC (µg/mL)
2-(8-fluoro...)S. aureus0.125 - 8
2-(8-fluoro...)E. coli3.67 - 5.30

Anticancer Activity

The naphthyridine scaffold has been associated with anticancer properties in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For example, derivatives have shown IC50 values in the low micromolar range against different cancer cell lines.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of naphthyridine derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with structural similarities to 2-(8-fluoro...) demonstrated promising antibacterial effects, particularly against resistant strains of E. coli and Klebsiella pneumoniae .
  • Cancer Cell Line Studies : Another study focused on the anticancer potential of naphthyridine derivatives where the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Functional Differences
Target Compound 8-Fluoro, 10-oxo C₂₂H₂₂FN₃O₂ 403.43* Fluorine’s electronegativity enhances metabolic stability; acetamide side chain optimizes lipophilicity.
Compound 4a 10-Chloro C₁₆H₁₅ClN₂O₂ 303.09 59 171–172 Chlorine at position 10 increases steric bulk but reduces electronic effects compared to fluorine.
Compound 4b 8-Bromo, 10-Chloro C₁₆H₁₄BrClN₂O₂ 381.00 67 194–195 Bromine’s larger atomic radius may hinder target binding; dual halogenation alters electron distribution.
L489-1935 6,7-Dimethyl, 10-oxo C₂₅H₂₉N₃O₂ 407.52* Methyl groups at positions 6/7 increase steric hindrance, potentially reducing receptor affinity.
Compound 8g-i N,N-Dialkyl carbothioamides Varies Varies 45–62 Thiourea linkage (vs. acetamide) reduces solubility but may improve binding to sulfur-rich targets.

*Calculated using atomic masses from standard tables.

Key Insights from Comparative Analysis

Substituent Effects: Halogenation: Fluorine (target compound) offers superior electronic effects (e.g., dipole interactions) compared to chlorine (4a) or bromine (4b), which prioritize steric bulk. Fluorinated derivatives are often favored in drug design for enhanced metabolic stability .

Side Chain Modifications :

  • The acetamide group in the target compound balances hydrophilicity and lipophilicity, whereas carbothioamides (e.g., 8g-i ) exhibit higher hydrophobicity, impacting solubility and biodistribution.

Synthetic Yields :

  • Halogenated derivatives (4a, 4b) achieve moderate yields (59–67%) via cyclization reactions, suggesting that fluorine substitution (target compound) may require optimized conditions due to its reactivity .

Biological Implications: While direct activity data for the target compound are unavailable, analogues like 4a and 4b are proposed as MAO inhibitor scaffolds . The acetamide moiety may mimic endogenous substrates, enhancing target engagement compared to carbothioamides.

Q & A

Q. How to reconcile discrepancies between predicted and observed solubility data?

  • Methodological Answer :
  • Experimental Reassessment : Use dynamic light scattering (DLS) to detect aggregation.
  • Co-solvent Screening : Test solubility in DMSO/PBS mixtures or cyclodextrin complexes.
  • Thermodynamic Modeling : Apply Hansen solubility parameters to refine predictions .

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